molecular formula C14H10ClN5O B2610839 3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-36-1

3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2610839
CAS RN: 872591-36-1
M. Wt: 299.72
InChI Key: RHYQIDNIGCYTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Cancer Therapeutics

Pyridopyrimidine derivatives have been extensively studied for their potential in cancer treatment due to their ability to inhibit various kinases involved in tumor growth and proliferation. The structure of 3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one suggests that it may serve as a kinase inhibitor, potentially targeting specific pathways in cancer cells .

Enzyme Inhibition

Compounds with a pyridopyrimidine moiety have shown inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides. Inhibiting DHFR can lead to antitumor effects, as demonstrated by other pyridopyrimidine derivatives .

Antiviral Agents

The structural complexity of pyridopyrimidines allows them to interact with viral proteins, potentially inhibiting viral replication. Research on similar structures has indicated the possibility of these compounds being developed into antiviral agents .

Anti-Inflammatory Properties

Some pyridopyrimidine derivatives have been identified with potential activity against inflammatory diseases like rheumatoid arthritis. The anti-inflammatory properties are attributed to the inhibition of specific signaling pathways involved in the inflammatory response .

Neuroprotective Effects

Neurodegenerative diseases are another area where pyridopyrimidine derivatives could be beneficial. Their ability to modulate neurotransmitter systems or protect neural cells from oxidative stress makes them candidates for neuroprotective agents .

Metabolic Disorders

The modulation of metabolic pathways is another potential application for pyridopyrimidine derivatives. By influencing enzymes or receptors involved in metabolism, these compounds could be used to treat various metabolic disorders .

Future Directions

Pyridopyrimidines and other N -heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQIDNIGCYTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

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